17α-Dihydro-17β-ethynyl-equillenin
Description
Properties
Molecular Formula |
C₂₀H₂₀O₂ |
|---|---|
Molecular Weight |
292.37 |
Synonyms |
(13S,14S,17S)-17-Ethynyl-13-methyl-12,13,14,15,16,17-hexahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Molecular Differences
Below is a comparative analysis of 17α-dihydro-17β-ethynyl-equillenin with two related compounds:
Key Observations :
- Substituent Impact : The 17β-ethynyl group in this compound introduces steric and electronic differences compared to the 17α-methyl group in 17-methyl-17α-dihydroequillenin. This likely alters receptor binding kinetics and metabolic stability .
- Backbone Differences : Ethinylestradiol, derived from estradiol, lacks the equillenin backbone, resulting in distinct pharmacokinetic profiles. The dihydro modification in equillenin derivatives may reduce oxidative metabolism .
Pharmacological and Biochemical Comparisons
Receptor Binding Affinity
- Estrogen Receptor (ER) Selectivity : Ethynyl substituents generally enhance ER binding due to increased hydrophobic interactions. However, the equillenin backbone may confer partial antagonism or tissue-selective effects compared to ethinylestradiol .
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